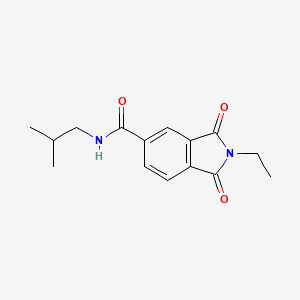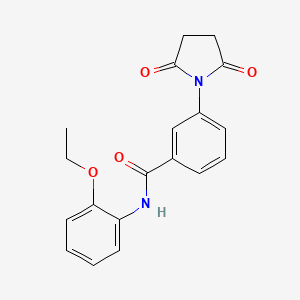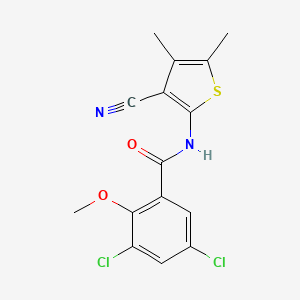
N-(3-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide
描述
N-(3-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in scientific research applications. This compound has been shown to selectively inhibit the activity of the histone lysine demethylase JMJD3, which plays a critical role in regulating gene expression and cell differentiation.
作用机制
N-(3-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide selectively inhibits the activity of JMJD3 by binding to its active site and preventing it from demethylating histone H3 lysine 27 (H3K27), a critical epigenetic mark that regulates gene expression. By inhibiting the activity of JMJD3, this compound promotes the accumulation of H3K27me3, which leads to the repression of genes that are normally activated by JMJD3.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various biological systems. In cancer cells, this compound has been shown to inhibit the proliferation and migration of cancer cells by modulating the expression of genes involved in cancer progression. In macrophages, this compound has been shown to modulate the expression of genes involved in inflammation and immune response. In stem cells, this compound has been shown to promote the differentiation of stem cells into specific lineages by modulating the expression of genes involved in cell differentiation.
实验室实验的优点和局限性
N-(3-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for JMJD3, which allows for the specific modulation of gene expression in biological systems. Additionally, this compound has excellent pharmacokinetic properties, including good solubility and stability, which make it an ideal compound for in vitro and in vivo studies. However, one of the main limitations of this compound is its relatively low potency, which requires the use of high concentrations of the compound to achieve significant effects.
未来方向
There are several future directions for research involving N-(3-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide. One area of research is the development of more potent and selective JMJD3 inhibitors that can be used at lower concentrations. Another area of research is the investigation of the role of JMJD3 in various biological processes, including cancer, inflammation, and stem cell differentiation. Additionally, the use of this compound in combination with other compounds may provide synergistic effects that can be used to treat various diseases. Overall, the potential applications of this compound in scientific research are vast, and further studies are needed to fully understand its mechanism of action and therapeutic potential.
科学研究应用
N-(3-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide has been widely used in scientific research to study the role of JMJD3 in various biological processes. JMJD3 is a histone lysine demethylase that plays a critical role in regulating gene expression and cell differentiation. By selectively inhibiting the activity of JMJD3, this compound has been shown to modulate the expression of genes involved in various biological processes, including inflammation, cancer, and stem cell differentiation.
属性
IUPAC Name |
N-(3-fluorophenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c18-13-2-1-3-14(11-13)19-17(22)12-4-5-15(16(10-12)21(23)24)20-6-8-25-9-7-20/h1-5,10-11H,6-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLBNKRYUYHMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4404389.png)

![4-ethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4404409.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4404410.png)
![2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide](/img/structure/B4404419.png)
![4-[3-(4-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4404423.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4404429.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B4404445.png)
![2-[4-(acetylamino)phenoxy]-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4404451.png)

![benzyl [3-chloro-4-(4-morpholinyl)phenyl]carbamate](/img/structure/B4404474.png)
![4-methyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4404476.png)
